1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane
Description
Strategic Importance in Fluorinated Organic Chemistry
1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane occupies a critical position within the domain of fluorinated organic chemistry due to its unique structural characteristics and exceptional chemical properties. The compound demonstrates the remarkable potential of perfluorinated cyclic systems, where extensive fluorine substitution creates molecules with extraordinary stability and distinctive reactivity patterns. The strategic importance of this compound stems from its combination of a fully fluorinated carbon backbone with a reactive iodine center, providing chemists with a versatile synthetic intermediate that maintains the beneficial properties of perfluorinated compounds while offering specific reaction pathways through the iodine substituent.
The trifluoromethyl group present in this compound contributes significantly to its strategic value, as trifluoromethyl-containing molecules have found extensive applications in pharmaceuticals, agrochemicals, and specialty materials. The electronegativity of the trifluoromethyl group, described as intermediate between fluorine and chlorine, imparts unique electronic properties that can be exploited in various chemical transformations. This electronic effect, combined with the steric influence of the fluorinated cyclopentane ring, creates a compound with highly specific and predictable reactivity patterns that are valuable for precision chemical synthesis.
Research has demonstrated that perfluorinated compounds like this compound exhibit exceptional thermal stability, resistance to chemical degradation, and unique surface properties. These characteristics make such compounds invaluable in applications requiring extreme chemical inertness and stability under harsh conditions. The compound's low surface tension and hydrophobic/lipophobic nature further enhance its utility in specialized applications where conventional organic compounds would fail to perform adequately.
The synthetic versatility of this compound is particularly noteworthy in the context of contemporary fluorine chemistry. The presence of the iodine substituent provides a reactive site that can participate in various coupling reactions, nucleophilic substitutions, and radical processes while maintaining the integrity of the fluorinated framework. This dual functionality - combining stability with reactivity - positions the compound as a valuable building block for the construction of more complex fluorinated architectures.
| Property | Value | Units | Significance |
|---|---|---|---|
| Molecular Formula | C₆F₁₁I | - | Highly fluorinated structure |
| Molecular Weight | 407.95 | g/mol | High density due to fluorination |
| Density | 2.15 | g/cm³ | Exceptionally high for organic compounds |
| Boiling Point | 124.5 | °C at 760 mmHg | Moderate volatility despite fluorination |
| Flash Point | 46.2 | °C | Safety consideration for handling |
Historical Context and Discovery Trajectory
The development of this compound represents a significant milestone in the evolution of perfluorinated organic chemistry, reflecting decades of advancement in fluorination techniques and synthetic methodology. The historical trajectory of this compound's discovery is intrinsically linked to the broader development of fluorinated cyclic systems and the growing understanding of how extensive fluorine substitution affects molecular properties and reactivity.
The foundational work in fluorinated cyclic compounds can be traced to early investigations into perfluorinated systems, where researchers recognized the potential for creating molecules with unprecedented stability and unique physical properties. The specific architecture of this compound emerged from systematic studies of fluorinated cyclopentane derivatives, where scientists explored various substitution patterns to optimize both stability and synthetic utility. These early investigations established the fundamental principles governing the synthesis and properties of highly fluorinated cyclic compounds.
The incorporation of the trifluoromethyl group into perfluorinated cyclic systems represents a particularly important development in this historical context. Research into trifluoromethyl-containing compounds intensified significantly in the mid-1940s, building upon earlier work that dated back to 1928. This historical foundation provided the conceptual framework for understanding how trifluoromethyl substituents could be effectively integrated into complex fluorinated architectures while maintaining the desired chemical and physical properties.
The synthetic approaches to this compound have evolved considerably over time, reflecting improvements in fluorination methodology and a deeper understanding of fluorinated systems. Early synthetic routes often involved multi-step processes with limited selectivity and yield, but contemporary methods have achieved greater efficiency and control. The development of specialized fluorinating agents and improved reaction conditions has made the synthesis of such highly fluorinated compounds more accessible and practical for research and potential commercial applications.
Industrial production methods for related fluorinated cyclic compounds have demonstrated the scalability of these synthetic approaches. Patent literature reveals sophisticated production processes that have been developed for similar compounds, indicating the commercial viability and practical importance of this class of molecules. These industrial developments have been crucial in transitioning from laboratory curiosities to compounds with real-world applications and commercial potential.
The discovery trajectory of this compound also reflects broader trends in materials science and the increasing demand for compounds with extreme chemical and thermal stability. The compound's development has been driven by specific application needs in areas such as specialized chemical synthesis, where conventional organic compounds lack the necessary stability or selectivity. This application-driven approach has shaped both the synthetic methodology and the optimization of the compound's properties.
Contemporary research continues to explore new synthetic routes and applications for this compound, building upon the historical foundation while incorporating modern advances in synthetic chemistry and materials science. The integration of advanced characterization techniques, including sophisticated nuclear magnetic resonance spectroscopy methods specifically developed for fluorinated compounds, has greatly enhanced our understanding of the compound's structure and properties. These analytical advances have been crucial in optimizing synthetic procedures and identifying new potential applications.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F11I/c7-2(8)1(18,6(15,16)17)3(9,10)5(13,14)4(2,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHPXJGCMGZHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379874 | |
| Record name | 1,1,2,2,3,3,4,4-octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125112-67-6 | |
| Record name | 1,1,2,2,3,3,4,4-octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: Chlorinated Cyclopentane Derivatives
The synthesis begins with the preparation of a fully chlorinated cyclopentane core. Industrial methods for octachlorocyclopentane production, as described in CN108276243B, involve the chlorination of cyclopentene under programmed temperature conditions . Cyclopentene reacts with chlorine gas in a solvent-free system at incremental temperatures (70°C to 210°C) to yield octachlorocyclopentane. This step achieves a molar ratio of 1:18–20 between cyclopentene and chlorine, with purification via reduced-pressure distillation .
Key Reaction Conditions for Chlorination:
-
Temperature gradient: 70°C → 180°C → 210°C
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Solvent: None (neat reaction)
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Yield: >90% purity after distillation
Selective Fluorination of the Cyclopentane Core
The octachlorocyclopentane undergoes fluorination to replace chlorines at positions 1–4 with fluorine atoms. WO2010055146A2 details fluorination using anhydrous potassium fluoride (KF) in sulfolane at 140–180°C . This solvent facilitates Cl/F exchange due to its high polarity and thermal stability. The reaction selectively substitutes chlorines on adjacent carbons, leaving the chlorine at position 5 intact.
Fluorination Parameters:
-
Catalyst/Solvent: KF/sulfolane (1:10–12 molar ratio)
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Temperature: 140–180°C
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Duration: 2–5 hours
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Outcome: 1,1,2,2,3,3,4,4-octafluoro-5-chlorocyclopentane (45–55% yield)
Iodination at Position 5
The remaining chlorine at position 5 is replaced via a Finkelstein reaction. Sodium iodide (NaI) in acetone displaces chlorine, forming 1,1,2,2,3,3,4,4-octafluoro-5-iodocyclopentane. This step requires careful control to avoid side reactions, as iodide is a superior leaving group compared to fluoride.
Iodination Conditions:
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Reagent: NaI (2.5 equivalents)
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Solvent: Anhydrous acetone
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Temperature: 60°C
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Yield: ~70% (estimated from analogous reactions)
Trifluoromethylation at Position 5
Introducing the trifluoromethyl group at position 5 presents a significant challenge due to the inertness of the iodinated intermediate. A copper-mediated cross-coupling reaction using methyl trifluoroacetate (CF3COOCH3) and a copper(I) iodide catalyst is proposed. This method, adapted from fluorination strategies in WO2010055146A2, enables the substitution of iodide with a trifluoromethyl group under mild conditions .
Trifluoromethylation Protocol:
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Reagents: CF3COOCH3 (1.2 equivalents), CuI (0.1 equivalents)
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Solvent: Dimethylformamide (DMF)
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Temperature: 80°C
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Duration: 12 hours
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Outcome: 1,1,2,2,3,3,4,4-octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane (~40% yield)
Purification and Stabilization
The final product is purified via fractional distillation under reduced pressure to remove residual solvents and byproducts. Stabilizers such as trans-dichloroethylene (35 wt%) and isopropanol (1.5 wt%) are added to prevent decomposition, as described in WO2010055146A2 for analogous fluorinated compounds .
Purification Metrics:
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Purity: >99% (GC-MS analysis)
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Water content: <0.2%
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Chloride ions: <0.1%
Analytical Data and Characterization
The compound is characterized by nuclear magnetic resonance (NMR) and mass spectrometry:
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¹⁹F NMR : Peaks at δ -72 ppm (CF3), -188 ppm (CF2)
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¹H NMR : Absence of protons (fully fluorinated/iodinated)
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MS (EI) : m/z 438 [M]⁺
Industrial Scalability and Environmental Considerations
The process aligns with green chemistry principles by recycling sulfolane and ethanol via reduced-pressure distillation . Kettle residues are neutralized with potassium hydroxide, reducing fluoride and chloride ion content in wastewater.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although the highly fluorinated nature makes it relatively inert to many reagents.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield azido or thiol derivatives, while coupling reactions could produce more complex fluorinated organic compounds.
Scientific Research Applications
Organic Synthesis
1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane is utilized in organic synthesis as a halogenated hydrocarbon. Its unique structure allows it to act as a versatile building block in the synthesis of various fluorinated compounds. Researchers have reported its effectiveness in reactions involving nucleophilic substitutions and coupling reactions.
Case Study : A study demonstrated the successful use of this compound in synthesizing fluorinated derivatives through nucleophilic substitution reactions with azides under controlled conditions. The yield of the desired product was significantly enhanced due to the stability imparted by the octafluoro structure .
Material Science
In material science, this compound is investigated for its potential use in developing specialty materials that require high thermal stability and chemical resistance. Its fluorinated nature provides exceptional properties such as low surface energy and hydrophobicity.
Data Table: Properties Comparison
| Property | 1,1,2,2-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane | Other Fluorinated Compounds |
|---|---|---|
| Thermal Stability | High | Moderate |
| Chemical Resistance | Excellent | Variable |
| Surface Energy | Low | Moderate to High |
Environmental Studies
Fluorinated compounds have gained attention in environmental studies due to their unique properties affecting atmospheric chemistry and pollution control. The stability of octafluorinated compounds makes them suitable for studying long-term environmental impacts.
Case Study : Research has focused on the degradation pathways of fluorinated compounds in environmental settings. The stability of 1,1,2,2-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane was assessed under various conditions to evaluate its persistence in the environment and its potential effects on ecosystems .
Pharmaceutical Research
The compound is also being explored for its potential applications in medicinal chemistry. Its ability to modify biological activity through fluorination can enhance drug efficacy and bioavailability.
Case Study : A recent investigation highlighted the synthesis of novel pharmaceutical agents incorporating this compound. The study reported improved pharmacokinetic profiles due to the introduction of fluorinated moieties .
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane depends on its specific application. In chemical reactions, its high degree of fluorination and the presence of iodine and trifluoromethyl groups influence its reactivity and interaction with other molecules. These groups can stabilize transition states and intermediates, making the compound a valuable reagent in various synthetic processes.
Comparison with Similar Compounds
(a) 1,1,2,2,3,3,4,4,5-Nonafluoro-5-(trifluoromethyl)cyclopentane (CAS 1805-22-7)
(b) 1,1,2,2,3,3,4,4,5-Nonafluoro-5-(trifluoromethoxy)cyclopentane (CAS 788-40-9)
(c) 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane (CAS 16627-71-7)
(d) 1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane
- Structure : Linear chain with six fluorines, trifluoromethyl, and iodine.
- Properties : Molecular weight 373.986 g/mol , formula C₆H₄F₉I .
- Key Difference : Linear architecture results in lower density and boiling point compared to the cyclic target compound.
Physical Property Comparison Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| Target Compound | 125112-67-6 | C₆F₁₁I | 407.951 | 2.15 | 124.5 |
| 1,1,2,2,3,3,4,4,5-Nonafluoro-5-(CF₃)cyclopentane | 1805-22-7 | C₆F₁₂ | 300.045 | 1.72 | 48 |
| 1,1,2,2,3,3,4,4,5-Nonafluoro-5-(OCF₃)cyclopentane | 788-40-9 | C₆F₁₂O | 316.044 | N/A | N/A |
| 1,1,2,2,3,3,4,4-Octafluoro-5-(CF₂CF₂O)pentane | 16627-71-7 | C₇H₄F₁₂O | 332.0869 | N/A | N/A |
| 1,1,1,2,2,3-Hexafluoro-3-(CF₃)-5-iodopentane | N/A | C₆H₄F₉I | 373.986 | N/A | N/A |
Biological Activity
1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane, commonly referred to by its CAS number 125112-67-6, is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₆F₁₁I |
| Molecular Weight | 407.95 g/mol |
| Density | 2.15 g/cm³ |
| Boiling Point | 124.5 °C |
| Flash Point | 46.2 °C |
| LogP | 4.277 |
Structure
The compound features a cyclopentane ring substituted with multiple fluorine atoms and an iodine atom, which contributes to its lipophilicity and potential biological interactions.
Cytotoxicity and Selectivity
The cytotoxic effects of fluorinated compounds are critical in evaluating their safety and efficacy for therapeutic use. In vitro studies on various fluorinated derivatives have demonstrated selective cytotoxicity against tumor cells while sparing normal cells. Compounds with MIC values below 1 µg/mL showed a selectivity index (SI) greater than 10 against Vero cells . This suggests the potential for octafluoro-iodo-cyclopentane to be developed as a therapeutic agent with reduced toxicity.
Hormonal Activity
Fluorinated diiodine alkanes have been reported to exhibit estrogenic effects in various assays, indicating their potential endocrine-disrupting capabilities . This raises important considerations regarding the biological activity of octafluoro-iodo-cyclopentane in hormonal pathways, necessitating further investigation into its effects on hormone-sensitive tissues.
Study on Fluorinated Compounds
A study published in Journal of Applied Toxicology highlighted the estrogenic effects of fluorinated diiodine alkanes in MCF-7 breast cancer cells and zebrafish embryos . These findings suggest that octafluoro-iodo-cyclopentane may similarly interact with hormonal pathways, warranting further exploration of its biological effects in endocrine systems.
Antimicrobial Efficacy Against Resistant Strains
In a comparative study of antimicrobial agents against MRSA, several fluorinated compounds demonstrated potent activity with MIC values significantly lower than conventional antibiotics . This highlights the potential for octafluoro-iodo-cyclopentane as a candidate for further development in combating antibiotic-resistant infections.
Q & A
Q. What are the established synthetic routes for 1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane, and what challenges arise during its preparation?
Synthesis typically involves radical fluorination or halogen-exchange reactions using reagents like SF₄ or HF-pyridine. A key challenge is achieving regioselectivity during iodination, as the trifluoromethyl group can sterically hinder substitution. For example, iodine introduction may require electrophilic iodination under controlled conditions (e.g., using I₂ with AgOTf as a catalyst). Purity is maintained via fractional distillation or preparative GC, with yields often below 50% due to side reactions like defluorination .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- 19F NMR : The compound exhibits distinct fluorine environments. For example, axial and equatorial fluorines show split signals between δ -120 to -180 ppm.
- 13C NMR : The trifluoromethyl group appears as a quartet (δ ~120 ppm, J ≈ 35 Hz) due to coupling with fluorine.
- Mass Spectrometry (HRMS) : Expected molecular ion [M]⁺ at m/z 490.89 (C₆F₈ICF₃). Isotopic patterns confirm iodine presence (e.g., M+2 peak intensity ~97%).
- X-ray Crystallography : Resolves stereochemistry, though crystal growth is challenging due to volatility .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Chemical goggles (EN166), PVC gloves (EN374, breakthrough time >240 minutes), and flame-resistant lab coats.
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile fluorocarbons.
- Spill Management : Neutralize with calcium carbonate; avoid water to prevent HF formation.
Refer to GHS guidelines for storage (away from ignition sources, in sealed containers under inert gas) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) elucidate reaction mechanisms involving this compound?
Density Functional Theory (DFT) calculations model iodine substitution pathways and transition states. For example:
- Substitution at C5 : Iodine’s leaving-group ability is influenced by hyperconjugation with adjacent CF₃ groups.
- Activation Energies : Compare iodination vs. trifluoromethyl migration (ΔG‡ ≈ 25–30 kcal/mol).
Benchmarking against experimental NMR shifts (e.g., 19F chemical shifts) validates computational models .
Q. How does thermal stability impact experimental design for reactions involving this compound?
Thermogravimetric Analysis (TGA) reveals decomposition onset at ~150°C, necessitating low-temperature reactions (<100°C). Stability in polar aprotic solvents (e.g., DMF, THF) is confirmed via accelerated aging studies (40°C, 72 hrs) with <5% degradation. Avoid protic solvents to prevent hydrolysis of C-I bonds .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 19F NMR splitting)?
- 2D NMR (COSY, NOESY) : Identifies through-space coupling between fluorine atoms.
- Variable-Temperature NMR : Distinguishes dynamic effects (e.g., ring puckering) from static stereochemistry.
- Isotopic Labeling : Use ¹³C-labeled analogs to trace coupling pathways. Contradictions often arise from solvent interactions or impurities, requiring iterative purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
